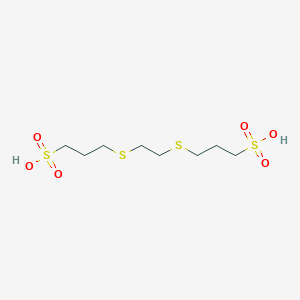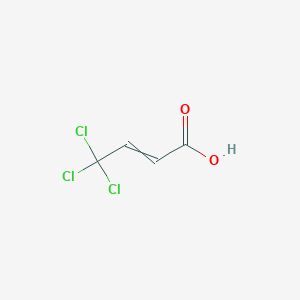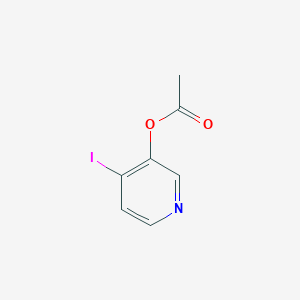
(4-iodopyridin-3-yl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-iodopyridin-3-yl) acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an iodine atom at the 4-position of the pyridine ring and an ester functional group derived from acetic acid at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 4-iodo-pyridin-3-yl ester can be achieved through several methods. One common approach involves the esterification of 4-iodo-3-pyridinol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Another method involves the use of Suzuki–Miyaura coupling, where 4-iodopyridine is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of acetic acid 4-iodo-pyridin-3-yl ester typically involves large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(4-iodopyridin-3-yl) acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The ester group can be reduced to the corresponding alcohol or oxidized to the corresponding carboxylic acid.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki–Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Reduction Reactions: Products include 4-iodo-3-pyridinol and other reduced derivatives.
Oxidation Reactions: Products include 4-iodo-3-pyridinecarboxylic acid and other oxidized derivatives.
科学的研究の応用
(4-iodopyridin-3-yl) acetate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of acetic acid 4-iodo-pyridin-3-yl ester depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors. The iodine atom and ester group can interact with the active site of the target protein, leading to inhibition or activation of its function. The molecular targets and pathways involved vary depending on the specific biological system being studied.
類似化合物との比較
(4-iodopyridin-3-yl) acetate can be compared with other pyridine derivatives such as:
4-Bromo-3-pyridyl acetate: Similar in structure but with a bromine atom instead of iodine. It may exhibit different reactivity and biological activity.
4-Chloro-3-pyridyl acetate: Contains a chlorine atom instead of iodine. It is less reactive in nucleophilic substitution reactions compared to the iodine derivative.
4-Fluoro-3-pyridyl acetate: Contains a fluorine atom instead of iodine. It is more stable and less reactive compared to the iodine derivative.
The uniqueness of acetic acid 4-iodo-pyridin-3-yl ester lies in the presence of the iodine atom, which imparts specific reactivity and biological activity that can be exploited in various applications.
特性
分子式 |
C7H6INO2 |
|---|---|
分子量 |
263.03 g/mol |
IUPAC名 |
(4-iodopyridin-3-yl) acetate |
InChI |
InChI=1S/C7H6INO2/c1-5(10)11-7-4-9-3-2-6(7)8/h2-4H,1H3 |
InChIキー |
IIGKXIBXMYABPX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C=CN=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


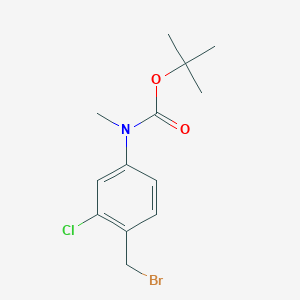
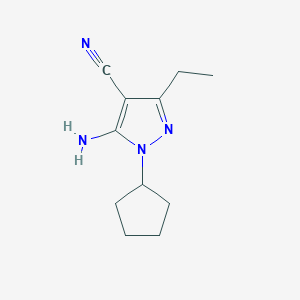
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-methylphenyl)methylene]-](/img/structure/B8596549.png)
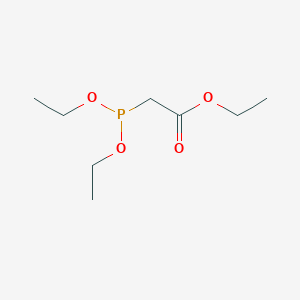
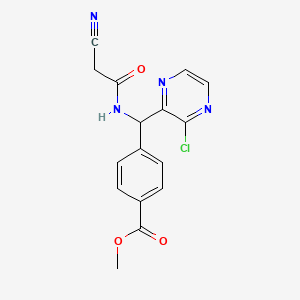
![5-[(2-Methoxyphenyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B8596578.png)
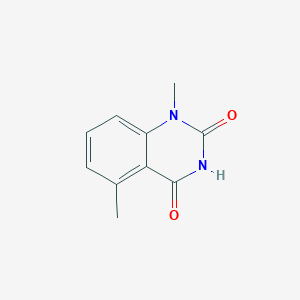
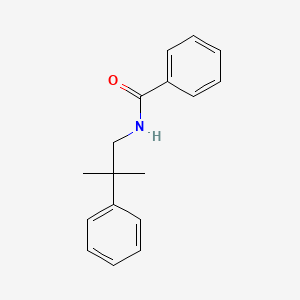
![Tert-butyl 7-((methylsulfonyl)oxy)-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B8596598.png)
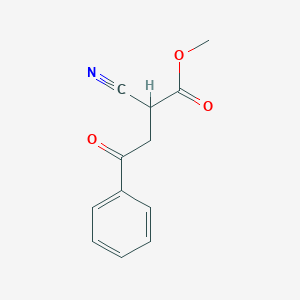
![4-(Benzo[b]thiophen-2-yl)-5-bromo-2-chloropyrimidine](/img/structure/B8596601.png)
